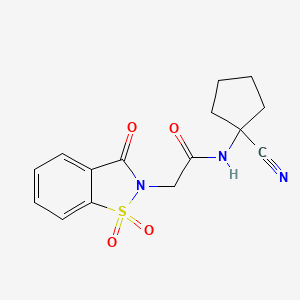

N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c16-10-15(7-3-4-8-15)17-13(19)9-18-14(20)11-5-1-2-6-12(11)23(18,21)22/h1-2,5-6H,3-4,7-9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKSPMWBFJQNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by a unique arrangement of functional groups that contribute to its biological properties. The presence of a benzothiazole moiety is particularly significant, as it is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 505.59 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds inhibit cell proliferation effectively.

Case Study : A study on related benzothiazole derivatives showed IC50 values ranging from 6.26 µM to 20.46 µM against lung cancer cell lines (HCC827 and NCI-H358) in two-dimensional assays, indicating promising antitumor activity .

Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives have also been investigated. Compounds that activate sodium/calcium exchangers (NCX) have been shown to provide neuroprotection in models of ischemia. Such mechanisms are crucial in neurodegenerative diseases where calcium homeostasis is disrupted.

Research Findings : In a preclinical model of stroke, certain benzothiazole derivatives were found to enhance NCX activity, thereby reducing neuronal death under hypoxic conditions . This suggests that this compound may exhibit similar protective effects.

Antimicrobial Activity

Preliminary studies suggest that compounds containing the benzothiazole structure may possess antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular metabolism.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Calcium Homeostasis Modulation : By modulating calcium levels through NCX activation, the compound can protect neurons from ischemic damage.

- Antibacterial Mechanisms : Potential disruption of bacterial cell functions enhances its antimicrobial efficacy.

Comparison with Similar Compounds

Key Observations :

- The cyanocyclopentyl group in the target compound distinguishes it from aryl-substituted analogs, likely conferring unique conformational and electronic properties.

- Substituents like -OH (SCP-1) or -NO₂ significantly alter solubility and reactivity.

Physicochemical Properties

Key Observations :

- The cyanocyclopentyl group may reduce solubility compared to SCP-1 but improve membrane permeability.

- Bromine and nitro substituents increase hydrophobicity, impacting bioavailability.

Crystallographic and Spectral Data

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide?

- Methodological Answer : The synthesis involves sequential functionalization of the cyclopentyl cyanide and benzothiazole trioxide moieties. A common approach includes:

- Step 1 : Cyanogen bromide (CNBr) is used to introduce the cyano group to the cyclopentyl backbone under anhydrous conditions (DMF solvent, 0–5°C) .

- Step 2 : Coupling the intermediate with 1,1,3-trioxo-1,2-benzothiazole via nucleophilic substitution (using triethylamine as a catalyst, 60–80°C, 12–18 hours) .

- Optimization : Reaction yields (~65–75%) depend on strict control of pH (6.5–7.5) to avoid hydrolysis of the cyan group .

- Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via / NMR (e.g., δ 2.8–3.2 ppm for cyclopentyl protons) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, 230 K) reveals a planar benzothiazole trioxide ring (dihedral angle: 3.9° from the acetamide plane) and a gauche conformation of the cyanocyclopentyl group .

- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts bond lengths (e.g., S–O: 1.43 Å) and Mulliken charges to validate electrophilic sites .

- Key Data : Crystallographic parameters: Orthorhombic , Å, Å, .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies (e.g., IC variability in enzyme assays) may arise from:

- Experimental Variables : Differences in solvent polarity (DMSO vs. aqueous buffers) affecting compound aggregation .

- Target Selectivity : Off-target interactions inferred via competitive binding assays (e.g., using -labeled ligands for receptor profiling) .

- Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 (CYP3A4/2D6) oxidation hotspots. Introduce fluorinated substituents to block metabolic sites .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals (particle size <200 nm) via wet milling .

- Blood-Brain Barrier Penetration : LogP optimization (target 2–3) using prodrug approaches (e.g., esterification of the acetamide group) .

Q. How can molecular docking elucidate interactions with biological targets?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (e.g., COX-2, PDB ID 5KIR) and prepare via protonation state adjustment (pH 7.4) and water removal .

- Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Define the binding site using co-crystallized ligands (grid box: 20 × 20 × 20 Å) .

- Analysis : Identify critical interactions (e.g., hydrogen bonds between the benzothiazole sulfone and Arg120, π-π stacking with Tyr355) . Validate with MM-GBSA free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.